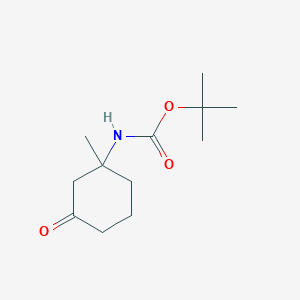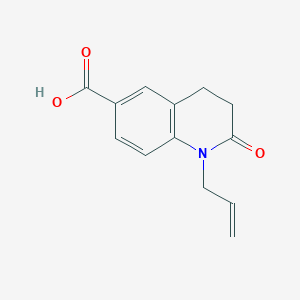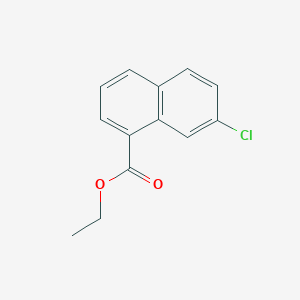
Ethyl 7-chloro-1-naphthoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an ethyl ester group attached to the 1-position of the naphthalene ring, with a chlorine atom at the 7-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 7-chloro-1-naphthoate can be synthesized through a multi-step process. One common method involves the esterification of 7-chloro-1-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorine atom to a hydrogen atom.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Major Products Formed:
Oxidation: 7-chloro-1-naphthoic acid or 7-chloro-1,4-naphthoquinone.
Reduction: 7-chloro-1-naphthalenemethanol or 1-ethyl-7-chloronaphthalene.
Substitution: 7-azido-1-naphthoate or 7-thiocyanato-1-naphthoate.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 7-chloro-1-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine atom and ester group play crucial roles in its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Ethyl 1-naphthoate: Lacks the chlorine atom, resulting in different reactivity and applications.
7-chloro-1-naphthoic acid: The carboxylic acid analog, which has different solubility and reactivity properties.
Methyl 7-chloro-1-naphthoate: The methyl ester analog, which may have different pharmacokinetic properties.
Uniqueness: this compound is unique due to the presence of both the ethyl ester group and the chlorine atom, which confer specific chemical and biological properties. These features make it a valuable compound for targeted applications in various fields.
Propriétés
Formule moléculaire |
C13H11ClO2 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
ethyl 7-chloronaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-13(15)11-5-3-4-9-6-7-10(14)8-12(9)11/h3-8H,2H2,1H3 |
Clé InChI |
WKLBDXVGWOHUCC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



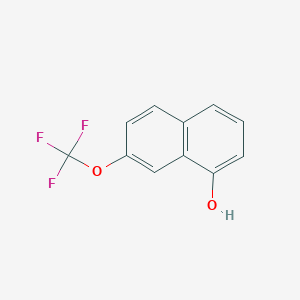

![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)

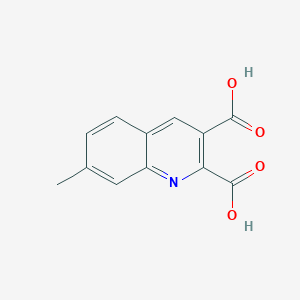


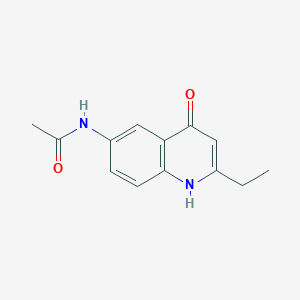
![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)

